Angiogenin (108-122) TFA
Description
Properties
Molecular Formula |
C₈₀H₁₂₆F₃N₂₅O₂₅ |
|---|---|
Molecular Weight |
1895.00 |
sequence |
One Letter Code: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg |
Origin of Product |
United States |
Research on the Biological Activities and Functional Roles of Angiogenin 108 122 Tfa
Inhibition of Full-Length Angiogenin's Enzymatic Activities by Angiogenin (B13778026) (108-122) TFA
Research has demonstrated that C-terminal peptides of angiogenin, including the (108-122) sequence, can inhibit the biological and enzymatic activities of the full-length angiogenin protein. medchemexpress.comtargetmol.com
Modulation of Ribonucleolytic Activity, Including tRNA Cleavage
Full-length angiogenin possesses a unique ribonucleolytic activity that, while significantly weaker than that of RNase A, is crucial for its biological functions. atlasgeneticsoncology.orgnih.gov This activity includes the cleavage of transfer RNA (tRNA). harvard.edu Under cellular stress conditions, angiogenin can translocate to the cytoplasm and cleave tRNA within their anticodon loops, leading to the production of smaller RNA fragments known as tRNA-derived stress-induced RNAs (tiRNAs). qyaobio.comharvard.edunih.gov This process is a component of the cellular stress response and can lead to the inhibition of protein synthesis. harvard.edunih.gov
Studies have shown that Angiogenin (108-122) can modulate this enzymatic function. Specifically, research indicates that Angiogenin (108-122) can inhibit the ribonucleolytic activity of full-length angiogenin. medchemexpress.comglpbio.com One study reported a 39% inhibition of angiogenin's ribonucleolytic activity on a tRNA substrate in the presence of the Angiogenin (108-122) peptide. medchemexpress.comglpbio.commedchemexpress.com This inhibitory effect highlights the potential of this peptide fragment to interfere with the fundamental enzymatic machinery of the parent protein.
Inhibition of Full-Length Angiogenin's Biological Activities in Research Models by Angiogenin (108-122) TFA
The inhibitory effects of this compound extend beyond the enzymatic level to encompass the broader biological activities of full-length angiogenin in various research models. medchemexpress.comtargetmol.com
Impact on Angiogenesis-Related Processes in Experimental Systems
Full-length angiogenin is a potent inducer of angiogenesis, the formation of new blood vessels. nih.govnih.gov It achieves this by activating endothelial and smooth muscle cells, which triggers a cascade of events including cell migration, invasion, proliferation, and the formation of tubular structures. nih.gov The angiogenic activity of the full-length protein is dependent on both its ribonucleolytic site and a distinct cell-binding site. atlasgeneticsoncology.org
Given that this compound inhibits the enzymatic activity of angiogenin, it is plausible that it also impacts angiogenesis-related processes. While direct, detailed studies on the anti-angiogenic effects of this specific peptide are not extensively reported in the provided search results, its documented inhibition of angiogenin's core enzymatic function suggests a potential role in modulating angiogenesis. medchemexpress.comglpbio.com
Modulation of Cell Proliferation and Migration in In Vitro and In Vivo Research Models
Full-length angiogenin is known to promote the proliferation and migration of various cell types, including endothelial and tumor cells. nih.govnih.govnih.gov It can translocate to the nucleus of target cells and enhance the transcription of ribosomal RNA (rRNA), a process essential for cell proliferation. nih.govnih.gov
The peptide fragment Angiogenin (108-122) has been shown to inhibit the biological activities of angiogenin, which includes its effects on cell proliferation and migration. medchemexpress.comtargetmol.com By interfering with the enzymatic and, consequently, the biological functions of the full-length protein, this peptide can modulate these cellular processes in research settings.
Investigation of this compound Effects on Protein Synthesis Regulation in Research Contexts
Full-length angiogenin plays a significant role in the regulation of protein synthesis, primarily through its tRNA cleavage activity under stress conditions. qyaobio.comharvard.edu The resulting tiRNAs can inhibit translation initiation, providing a mechanism for controlling protein synthesis during cellular stress. nih.govnih.gov
Research into this compound has shown its ability to inhibit the ribonucleolytic activity of angiogenin. medchemexpress.comglpbio.com This directly implies an effect on the processes regulated by this enzymatic function, including the stress-induced inhibition of protein synthesis. By reducing the cleavage of tRNA, this compound could potentially counteract the translational repression mediated by full-length angiogenin.
Table of Research Findings on this compound
| Activity Investigated | Effect of this compound | Research Model/Assay | Key Finding |
|---|---|---|---|
| Ribonucleolytic Activity | Inhibition | In vitro enzymatic assay with tRNA substrate | 39% inhibition of full-length angiogenin's activity. medchemexpress.comglpbio.com |
| Angiogenesis | Implied Inhibition | --- | Inhibition of enzymatic activity suggests a potential impact on angiogenesis. |
| Cell Proliferation and Migration | Modulation | In vitro and in vivo models | Inhibition of full-length angiogenin's biological activities. medchemexpress.comtargetmol.com |
Mechanistic Studies of Angiogenin 108 122 Tfa Action
Exploration of Direct Binding Interactions with Full-Length Angiogenin (B13778026)
Angiogenin (108-122) TFA functions as an antagonist to full-length angiogenin, indicating a direct or indirect interaction that impedes the protein's normal activities. Research has shown that peptides derived from the C-terminal region of angiogenin, including the 108-122 fragment, inhibit both the biological and enzymatic functions of the full protein. medchemexpress.comglpbio.com This inhibitory effect strongly suggests that the peptide fragment binds to the full-length angiogenin molecule in a manner that obstructs one or more of its critical functional sites.
Full-length angiogenin possesses distinct sites for cell-surface receptor binding and ribonucleolytic (RNase) activity, both of which are essential for its role in promoting the formation of new blood vessels. nih.govfrontiersin.org The Angiogenin (108-122) peptide has been demonstrated to specifically inhibit the ribonucleolytic activity of angiogenin, reducing its ability to cleave transfer RNA (tRNA) substrates by 39% in in-vitro assays. medchemexpress.comglpbio.com This suggests that the peptide's interaction may occur at or near the catalytic site, thereby hindering substrate access.
| Compound | Target | Substrate | Observed Effect | Reference |
|---|---|---|---|---|
| Angiogenin (108-122) | Full-Length Angiogenin | tRNA | 39% inhibition of ribonucleolytic activity | medchemexpress.comglpbio.com |
Impact on Angiogenin-Mediated Intracellular Translocation Mechanisms (e.g., Nuclear, Cytoplasmic)
A critical step for the biological action of full-length angiogenin is its internalization by endothelial cells and subsequent translocation to the nucleus. nih.govresearchgate.net Once inside the cell, angiogenin moves towards the nucleus, where it accumulates in the nucleolus. nih.govplos.org This nuclear localization is essential for its angiogenic activity, as it allows angiogenin to stimulate ribosomal RNA (rRNA) transcription. plos.orgnih.gov
Influence on Angiogenin-Associated Signal Transduction Pathways in Academic Research
Full-length angiogenin exerts its effects on cells by activating several intracellular signaling pathways. nih.gov The inhibitory nature of this compound suggests it can modulate these angiogenin-induced signaling events.
The role of the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) pathway in angiogenin-mediated signaling appears to be cell-type dependent. Some studies report that in human umbilical vein endothelial cells (HUVECs), angiogenin does not alter the phosphorylation status of SAPK/JNK. nih.gov In contrast, other research contexts suggest that angiogenin can activate the SAPK/JNK pathway. nih.gov There is currently a lack of specific research findings detailing the direct influence of the Angiogenin (108-122) peptide on the SAPK/JNK pathway.
The Extracellular signal-Related Kinase 1/2 (ERK1/2) pathway is a well-documented component of angiogenin signaling. Full-length angiogenin induces the transient phosphorylation of ERK1/2 in endothelial cells. nih.govnih.gov This activation is crucial for angiogenin-stimulated cell proliferation. nih.gov Inhibition of the upstream kinase MEK1 with the specific inhibitor PD98059 abolishes angiogenin-induced ERK phosphorylation and cell proliferation. nih.gov Mechanistic studies have shown that angiogenin stimulates the expression of matrix metallopeptidase-2 (MMP2) through the phosphorylation of ERK1/2, promoting an invasive cancer phenotype. nih.govresearchgate.net As an inhibitor of angiogenin's biological activity, this compound would be expected to counteract these effects by preventing the initial activation of the pathway by full-length angiogenin.
| Pathway | Effect of Full-Length Angiogenin | Key Downstream Events | Implication of Inhibition by this compound |
|---|---|---|---|
| SAPK/JNK | Activation is cell-type dependent nih.govnih.gov | Stress response | Modulation of this pathway would be contingent on the specific cellular context. |
| ERK1/2 | Induces phosphorylation nih.gov | Cell proliferation, MMP2 expression nih.govnih.gov | Inhibition of cell proliferation and invasion. |
| PI3K/AKT | Induces phosphorylation nih.gov | Cell migration, survival, and angiogenesis nih.govnih.gov | Inhibition of cell migration and angiogenesis. |
Role in the Modulation of Ribosomal RNA Transcription
A primary mechanism of action for full-length angiogenin, following its translocation to the nucleolus, is the stimulation of ribosomal RNA (rRNA) transcription. nih.govfrontiersin.org It binds directly to the promoter region of ribosomal DNA (rDNA) and acts as a transcription factor to increase the production of rRNA. plos.orgfree.fr This increase in ribosome biogenesis is essential to meet the higher metabolic demands of proliferating cells, such as those involved in angiogenesis or tumor growth. free.fr
The ability of this compound to inhibit the biological and enzymatic activities of angiogenin directly implies a role in modulating this critical nuclear function. medchemexpress.comglpbio.com By interfering with the full-length protein, the peptide prevents the downstream effects that are dependent on its nuclear activity. Therefore, in a research context, this compound serves as a tool to inhibit angiogenin-mediated rRNA synthesis, thereby reducing cell proliferation and angiogenesis. plos.org
Investigation of this compound's Effects on tRNA Cleavage and tRNA-Derived Stress-Induced Small RNA (tiRNA) Generation
This compound is a synthetic peptide fragment corresponding to the C-terminal region of the full angiogenin (ANG) protein. uniprot.org Investigations into its mechanistic action have revealed that, rather than promoting the cleavage of transfer RNA (tRNA), this peptide acts as an inhibitor of the enzymatic activity of the parent ANG molecule. nih.gov The full ANG protein is a ribonuclease that, particularly under cellular stress, cleaves tRNA in the anticodon loop to produce tRNA-derived stress-induced small RNAs (tiRNAs). nih.govsemanticscholar.orgmdpi.com These tiRNAs are implicated in the regulation of protein synthesis as part of the cellular stress response. uniprot.orgnih.gov
Research has demonstrated that synthetic peptides derived from the C-terminal region of angiogenin can inhibit its biological and enzymatic functions. nih.gov A key study examined the effect of several C-terminal peptides on the nuclease activity of angiogenin using tRNA as the substrate. The findings indicated that these peptides, including the 108-122 sequence, effectively reduce the ribonucleolytic action of full-length angiogenin. nih.gov
This inhibitory role means that this compound does not directly participate in or facilitate the generation of tiRNAs. Instead, its documented effect is the attenuation of tRNA cleavage by the full ANG enzyme. By binding to or otherwise interfering with angiogenin, the peptide reduces its capacity to act on tRNA substrates. Consequently, the production of tiRNAs is diminished in the presence of this inhibitory peptide.
Currently, there is no scientific evidence to suggest that this compound possesses intrinsic ribonucleolytic activity or that it can independently cleave tRNA to generate tiRNAs. Its characterized role is exclusively antagonistic to the process.
Table 1: Effect of Angiogenin C-Terminal Peptides on Ribonucleolytic Activity
| Compound | Target Enzyme | Substrate | Observed Effect on Activity | Reference |
| Angiogenin (108-122) | Angiogenin | tRNA | Inhibition | nih.gov |
Investigation of Cellular and Molecular Interactions of Angiogenin 108 122 Tfa
Interactions with the Ribonuclease Inhibitor (RNH1) System in Regulatory Mechanisms
The biological activity of Angiogenin (B13778026) is tightly regulated in vivo through its interaction with the Ribonuclease Inhibitor 1 (RNH1), also known as placental ribonuclease inhibitor. mdpi.com RNH1 is a protein rich in leucine (B10760876) repeats that binds to a wide range of ribonucleases, including Angiogenin, with exceptionally high affinity. mdpi.comnih.gov This interaction is a primary mechanism for controlling Angiogenin's ribonucleolytic activity in the cytoplasm, thereby modulating its downstream effects. nih.govresearchgate.net
Under normal physiological conditions, a significant portion of cytoplasmic Angiogenin is bound to RNH1, keeping it in an inactive state. researchgate.net This binding prevents Angiogenin from cleaving cellular RNA, including transfer RNA (tRNA), which is a key function of Angiogenin during cellular stress responses. nih.gov The dissociation of the ANG-RNH1 complex is a critical step for Angiogenin to exert its cytoplasmic functions. This dissociation can be triggered by cellular stress, such as oxidative stress, which may lead to the oxidation of RNH1 and a reduction in its affinity for Angiogenin. mdpi.com
The ANG-RNH1 system is crucial for maintaining cellular homeostasis. nih.govmdpi.com While Angiogenin's nuclear activities, such as promoting ribosomal RNA (rRNA) transcription, are essential for cell growth, its unregulated ribonucleolytic activity in the cytoplasm could be detrimental. nih.gov Therefore, RNH1 acts as a cellular guardian, ensuring that Angiogenin's potent enzymatic functions are unleashed only under specific conditions, such as cellular stress, where tRNA cleavage and subsequent translational repression can be a protective mechanism. nih.govnih.gov
| Component | Function/Role | Interaction Outcome |
|---|---|---|
| Angiogenin (ANG) | A ribonuclease with roles in angiogenesis and stress response. | Formation of a high-affinity complex that inhibits ANG's ribonucleolytic activity. |
| Ribonuclease Inhibitor 1 (RNH1) | A protein that binds and inhibits various ribonucleases. | |
| Cellular Stress (e.g., oxidative stress) | Triggers the dissociation of the ANG-RNH1 complex. | Release of active ANG into the cytoplasm. |
Modulation of Ribosome Biogenesis Pathways by Angiogenin
Angiogenin is a key modulator of ribosome biogenesis, a fundamental process for cell growth and proliferation. nih.gov Its primary role in this context is the stimulation of ribosomal RNA (rRNA) transcription. nih.govnih.gov After translocating to the nucleus and accumulating in the nucleolus, the site of ribosome synthesis, Angiogenin directly influences the machinery responsible for transcribing ribosomal DNA (rDNA). researchgate.netnih.govaacrjournals.org
Research has shown that Angiogenin enhances the formation of the RNA polymerase I (Pol I) pre-initiation complex at the rDNA promoter. nih.govnih.gov It achieves this by binding to the upstream control element (UCE) of the rDNA promoter, which in turn increases the presence of crucial components of the Pol I transcription machinery at this site. nih.govaacrjournals.orgnih.gov This action leads to an increase in the rate of 47S pre-rRNA synthesis, the precursor to mature rRNAs. nih.gov
Under conditions of cellular homeostasis and growth, this function of Angiogenin is critical for producing the necessary number of ribosomes to support protein synthesis. nih.govmdpi.com Conversely, during cellular stress, Angiogenin can translocate to the cytoplasm, where its cleavage of tRNAs leads to the production of tRNA-derived stress-induced RNAs (tiRNAs). These tiRNAs can inhibit translation initiation, which is thought to be a mechanism to conserve energy and reprogram gene expression for survival. This dual role of Angiogenin highlights its importance as a regulator of protein synthesis, either promoting it through ribosome biogenesis or inhibiting it in response to stress. nih.govnih.gov
Academic Research Methodologies for Angiogenin 108 122 Tfa Studies
Peptide Synthesis and Research-Grade Characterization Techniques
The generation of research-grade Angiogenin (B13778026) (108-122) TFA necessitates precise chemical synthesis followed by rigorous characterization to ensure the final product's identity, purity, and integrity.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides like Angiogenin (108-122). bachem.comwikipedia.orgcreative-peptides.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comwikipedia.org The process is cyclical, with each cycle consisting of the deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. bachem.com This method simplifies the purification process as excess reagents and byproducts can be washed away while the peptide remains anchored to the solid phase. bachem.com Two primary strategies are employed in SPPS: Boc/benzyl and Fmoc/tert-butyl, which differ in the type of protecting groups used for the N-terminus and amino acid side chains. wikipedia.org Upon completion of the amino acid sequence (Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg), the peptide is cleaved from the resin, often using an acidolytic agent like Trifluoroacetic acid (TFA), which also removes the side-chain protecting groups and results in the TFA salt form of the peptide. wikipedia.orgmedchemexpress.com
Research-Grade Characterization: To confirm the successful synthesis and purity of Angiogenin (108-122) TFA, a suite of analytical techniques is employed. These methods are critical for validating that the correct peptide has been made and is suitable for research applications. nih.govnih.gov
| Technique | Purpose in Characterizing this compound |
| Mass Spectrometry (MS) | Considered a primary method for quality control, MS is used to confirm the molecular weight of the synthetic peptide, thereby verifying its identity and amino acid sequence. nih.govspringernature.comresolvemass.ca Techniques like MALDI-TOF-MS and LC-MS are commonly used. nih.govspringernature.com |
| High-Performance Liquid Chromatography (HPLC) | HPLC, particularly reverse-phase HPLC, is crucial for assessing the purity of the peptide preparation. nih.govresolvemass.ca It separates the target peptide from any impurities, such as deletion sequences or incompletely deprotected peptides, allowing for quantification of purity. |
| Amino Acid Analysis (AAA) | This technique determines the amino acid composition of the peptide. resolvemass.ca The peptide is hydrolyzed into its constituent amino acids, which are then quantified and compared to the theoretical composition, confirming the presence and relative abundance of each amino acid in the sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR provides detailed information about the three-dimensional structure of the peptide in solution. resolvemass.ca It can be used to confirm the correct folding and overall structural integrity. |
In Vitro Experimental Models and Assays
In vitro studies are fundamental to understanding the biological function of this compound. These experiments, conducted in controlled laboratory settings, allow for the detailed examination of its molecular mechanisms.
Angiogenin itself is a potent inhibitor of protein synthesis. nih.govresearchgate.net It achieves this by cleaving ribosomal RNA (rRNA), which inactivates the ribosome's translational capacity. nih.govresearchgate.netnih.gov Assays to study this effect typically utilize a rabbit reticulocyte lysate, a system rich in the components necessary for protein synthesis (ribosomes, tRNAs, amino acids, enzymes). nih.govresearchgate.net The inhibitory effect of angiogenin can be measured by quantifying the synthesis of a reporter protein. Studies have shown that Angiogenin (108-122) can inhibit the biological activities of its parent protein, angiogenin. biosyn.com Therefore, cell-free protein synthesis assays can be adapted to assess the inhibitory potential of this compound by measuring its ability to counteract the translational inhibition caused by full-length angiogenin.
Since angiogenin is a key factor in angiogenesis, it interacts with endothelial and smooth muscle cells to induce responses like cell migration, invasion, and proliferation. biosyn.comprospecbio.com Consequently, cell culture models are indispensable for studying the effects of this compound.
| Cell Culture Model/Assay | Application in this compound Research |
| Endothelial Cell Proliferation Assays | Human umbilical vein endothelial cells (HUVECs) are commonly used. The effect of this compound would be assessed by its ability to inhibit the pro-proliferative effects of full-length angiogenin. |
| Cell Migration/Wound Healing Assays | A "scratch" is made in a confluent monolayer of endothelial cells. The rate at which cells migrate to close the gap is measured. This assay can determine if this compound can block angiogenin-induced cell migration. |
| Tube Formation Assays | Endothelial cells are cultured on a basement membrane extract (e.g., Matrigel), where they form capillary-like structures. This assay models the morphological differentiation step of angiogenesis and can be used to test the inhibitory effect of this compound on this process. |
The biological activity of angiogenin is dependent on its ribonucleolytic (RNase) activity. nih.gov It exhibits a characteristic cleavage activity towards specific RNA substrates, notably transfer RNA (tRNA) and ribosomal RNA (rRNA). nih.govmerckmillipore.com Assays to measure this activity are critical for understanding how inhibitors like this compound function.
Research has demonstrated that Angiogenin (108-122) can inhibit the ribonucleolytic activity of angiogenin when using tRNA as a substrate, showing a 39% inhibition in one study. medchemexpress.commedchemexpress.com These assays typically involve incubating purified angiogenin with a specific RNA substrate, such as tRNA, in the presence and absence of the inhibitor peptide. medchemexpress.commedchemexpress.commedicineplatform.com The cleavage products are then separated and visualized using techniques like denaturing polyacrylamide gel electrophoresis. researchgate.net The extent of inhibition is determined by comparing the amount of cleaved RNA in the presence of this compound to the control.
A key regulatory mechanism for angiogenin is its interaction with the human placental ribonuclease inhibitor (RNH1). nih.gov This is one of the tightest known protein-protein interactions, with RNH1 binding to angiogenin's active site and blocking its RNase activity. nih.govembopress.org Understanding how this compound might influence or participate in protein interactions is crucial. Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) can be employed to study these interactions quantitatively. nih.gov For instance, researchers could investigate whether the Angiogenin (108-122) peptide competes with RNH1 for binding to angiogenin or if it interacts with other cellular proteins. myskinrecipes.com
Angiogenin's role extends beyond simple RNA degradation to specific RNA processing events that have significant biological consequences.
rRNA Transcription and Processing: Nuclear angiogenin promotes the transcription of ribosomal RNA (rRNA) by binding to the promoter of ribosomal DNA (rDNA). nih.govnih.gov It can also degrade 28S and 18S rRNA into smaller fragments. nih.gov Studies investigating this compound could use techniques like quantitative PCR (qPCR) to measure rRNA transcript levels to see if the peptide can inhibit angiogenin-induced rRNA synthesis.
tiRNA Generation: Under cellular stress, angiogenin translocates to the cytoplasm and cleaves tRNA molecules within their anticodon loops. mdpi.comfrontiersin.orgrupress.org This action generates specific fragments known as tRNA-derived, stress-induced small RNAs (tiRNAs) or tRNA halves. frontiersin.orgnih.govoup.com These tiRNAs are not merely degradation products but are functional molecules that can inhibit translation initiation and promote the assembly of stress granules. nih.govnih.gov To study the effect of this compound on this process, researchers can induce cellular stress and then use Northern blotting or specialized RNA sequencing techniques (like cP-RNA-seq) to detect and quantify the specific tiRNA species produced in the presence or absence of the inhibitory peptide. oup.com
In Vivo Animal Models for Investigating Biological Effects and Mechanistic Insights
In vivo animal models are indispensable for elucidating the physiological and pathophysiological roles of Angiogenin and its derived peptides, such as this compound. These models provide a complex biological system where the effects on cellular interactions, tissue regeneration, and disease progression can be observed.
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays
The Chick Chorioallantoic Membrane (CAM) assay is a widely utilized in vivo model for studying both pro-angiogenic and anti-angiogenic substances. nih.gov Due to its extensive vascularization, accessibility, and the chick embryo's naturally immunoincompetent state for a significant portion of its development, the CAM serves as a reliable platform for assessing the influence of molecules on blood vessel formation. creative-bioarray.comnih.gov The assay is noted for being a relatively quick, cost-effective, and reproducible method that bridges the gap between in vitro cell-based studies and more complex in vivo animal experimentation. nih.govresearchgate.net
The procedure involves the application of the substance of interest, such as Angiogenin-related peptides, directly onto the CAM of a developing chick embryo. creative-bioarray.com After an incubation period, the membrane is examined for changes in the vasculature. The angiogenic or anti-angiogenic response is quantified by counting the number of blood vessel branch points, measuring vessel length and density, or observing the development of an avascular zone around the application site. creative-bioarray.comcreative-bioarray.com This model is particularly effective for screening peptides that may modulate the angiogenic activity of the full Angiogenin protein. nih.gov
Table 1: Key Stages of the Chick Chorioallantoic Membrane (CAM) Assay
| Stage | Description | Purpose |
|---|---|---|
| Egg Incubation | Fertilized chicken eggs are incubated at a controlled temperature (e.g., 37°C) and humidity. researchgate.net | To allow for the proper development of the embryo and the chorioallantoic membrane. |
| Windowing | A small window is carefully cut into the eggshell to expose the underlying CAM without damaging it. creative-bioarray.com | To create an access point for the application of the test substance. |
| Substance Application | The test compound (e.g., this compound) is applied to the CAM, often on a carrier like a filter disk or in a gel. | To introduce the peptide to the vascular network and observe its effect on angiogenesis. |
| Re-incubation | The window is sealed, and the egg is returned to the incubator for a defined period (typically 24-72 hours). | To allow sufficient time for the substance to interact with the CAM and induce a biological response. |
| Analysis & Quantification | The CAM is excised, fixed, and photographed. The degree of angiogenesis is quantified by analyzing vessel branching, density, and length. creative-bioarray.comcreative-bioarray.com | To obtain measurable data on the pro- or anti-angiogenic potential of the tested peptide. |
Murine Models for Exploring Angiogenin-Related Pathophysiologies (e.g., Hematopoietic Regeneration)
Murine models are critical for investigating the complex roles of Angiogenin in various physiological processes, including hematopoietic regeneration. scaddenlab.comelifesciences.org Research has shown that Angiogenin plays a significant, non-cell-autonomous role in regulating hematopoiesis, particularly after injury such as irradiation. scaddenlab.comnih.gov In these models, recombinant Angiogenin has been demonstrated to improve the survival of irradiated animals and enhance the regeneration of both mouse and human hematopoietic stem and progenitor cells (HSPCs). scaddenlab.comresearchgate.net
The mechanism involves a unique, dichotomous regulation of stem and progenitor cells. nih.gov Angiogenin has been found to reduce the proliferative capacity of primitive HSPCs, thereby preserving their stemness, while simultaneously increasing the proliferation of more committed myeloid-restricted progenitor (MyePro) cells. scaddenlab.comnih.gov This dual action is crucial for balanced and effective recovery of the hematopoietic system. Peptides like Angiogenin (108-122), which can inhibit the enzymatic activities of the full Angiogenin protein, are valuable tools in these models to dissect the specific pathways through which Angiogenin exerts its effects. glpbio.com By observing how the inhibition of Angiogenin activity by this peptide alters hematopoietic recovery, researchers can gain deeper mechanistic insights.
Table 2: Research Findings on Angiogenin in Murine Models of Hematopoietic Regeneration
| Finding | Observation in Murine Model | Implication |
|---|---|---|
| Enhanced Survival | Treatment with recombinant Angiogenin protein improves the survival rate of animals following radiation-induced bone marrow failure. scaddenlab.comnih.gov | Angiogenin has a protective and regenerative effect on the hematopoietic system under stress. |
| HSPC Regulation | Angiogenin promotes quiescence in primitive hematopoietic stem/progenitor cells (HSPCs). scaddenlab.com | Helps to preserve the long-term repopulating potential of the stem cell pool. |
| MyePro Regulation | Angiogenin stimulates the proliferation of lineage-committed myeloid-restricted progenitor (MyePro) cells. nih.gov | Accelerates the production of mature myeloid cells needed for immediate immune defense and recovery. |
| Mechanism of Action | Induces cell-type-specific RNA processing events, leading to reduced protein synthesis in HSPCs and increased synthesis in MyePro cells. scaddenlab.comnih.gov | Demonstrates a novel RNA-based mechanism for regulating stem and progenitor cell fate. |
Structure-Activity Relationship (SAR) Studies of Angiogenin Peptides
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and peptide drug design. nih.govresearchgate.net The primary goal of SAR is to understand how the chemical structure of a molecule, such as a peptide, correlates with its biological activity. mdpi.com For peptides derived from proteins like Angiogenin, SAR studies are essential for optimizing their therapeutic potential by enhancing activity, improving stability against proteolytic degradation, and increasing target specificity. nih.govmdpi.com
Amino Acid Substitution: Replacing specific amino acids with others (including non-natural amino acids) to determine which residues are critical for activity. johnshopkins.edu
Truncation: Systematically removing amino acids from the N- or C-terminus to identify the minimal active sequence. researchgate.net
Cyclization: Introducing cyclic structures to constrain the peptide's conformation, which can increase receptor binding affinity and resistance to enzymes.
In the context of Angiogenin (108-122), SAR studies would aim to identify the key amino acid residues within this 15-amino-acid sequence that are responsible for its ability to interact with and inhibit the full Angiogenin protein. By creating and testing various analogs of this peptide, researchers can develop more potent and stable inhibitors, potentially leading to new therapeutic agents. nih.gov
Table 3: Representative Data from a Hypothetical SAR Study of an Angiogenin-Inhibitory Peptide
| Peptide Analog | Modification from Parent Sequence | Biological Activity (% Inhibition) | Interpretation |
|---|---|---|---|
| Parent Peptide | Original Sequence | 39% | Baseline activity of the original peptide fragment. |
| Analog 1 | Alanine substitution at Position 5 | 5% | The original residue at Position 5 is critical for inhibitory activity. |
| Analog 2 | N-terminus truncation (remove 3 residues) | 35% | The first three N-terminal residues are not essential for the core activity. |
| Analog 3 | C-terminus truncation (remove 3 residues) | 2% | The C-terminal region is crucial for the peptide's function. |
| Analog 4 | Substitution with a non-natural amino acid at Position 8 | 65% | Modification at Position 8 significantly enhances the peptide's inhibitory potency. |
Preclinical Research and Therapeutic Potential of Angiogenin 108 122 Tfa As a Modulator of Angiogenin Function
Investigations in Preclinical Cancer Research Models
Angiogenin (B13778026) is strongly implicated in cancer progression. As a potent angiogenic factor, it is crucial for supplying tumors with the necessary blood, oxygen, and nutrients to grow beyond a minimal size. wikipedia.orgoup.comclevelandclinic.org Many studies report that ANG is overexpressed in various tumor tissues and in the serum of cancer patients, often correlating with poor prognosis. nih.govnih.gov The protein promotes tumor development by directly stimulating the proliferation, survival, and migration of cancer cells. nih.govnih.gov It can be secreted by tumor cells into the microenvironment to act on endothelial cells, inducing neovascularization. nih.gov
Given Angiogenin's role in fostering tumor growth and metastasis, its inhibition is a key strategy in cancer therapy. nih.govnih.govmdpi.com Preclinical research on Angiogenin (108-122) TFA is based on its potential to counteract the pro-cancerous effects of Angiogenin. In preclinical models, inhibiting Angiogenin has been shown to suppress tumor growth by blocking angiogenesis. nih.gov Studies investigate whether modulators like this compound can inhibit the pathways stimulated by Angiogenin, such as the phosphorylation of ERK1/2 which leads to the expression of matrix metallopeptidase-2 (MMP2), a key enzyme in cancer cell invasion. nih.gov
Table 1: Role of Angiogenin in Various Preclinical Cancer Models
| Cancer Type | Key Findings in Preclinical Models | Citations |
|---|---|---|
| Breast Cancer | ANG overexpression is associated with the transition from benign to malignant tumors. It binds to receptors on endothelial cells to induce angiogenesis. Targeted reduction of ANG expression suppresses tumor angiogenesis. | nih.gov |
| Hepatocellular Carcinoma (HCC) | ANG expression is significantly increased in HCC cell lines. It regulates the proliferation, migration, and epithelial-mesenchymal transition (EMT) of HCC cells. | nih.gov |
| Pancreatic Cancer | ANG acts as a ligand for the epidermal growth factor receptor (EGFR) in pancreatic cancer models. | nih.gov |
| Cervical Cancer | ANG expression increases as cervical cancer progresses. It is considered a potential diagnostic marker. | nih.gov |
| Bladder Cancer | ANG levels are elevated in urine from patients with bladder cancer, suggesting it may be a viable diagnostic biomarker. | nih.gov |
| Glioblastoma | ANG is released by glioblastoma cells in microvesicles and stimulates the formation of tubules by endothelial cells. | nih.gov |
Studies in Neurodegenerative Disease Preclinical Models (e.g., Amyotrophic Lateral Sclerosis, Parkinson's Disease)
The role of Angiogenin in neurodegenerative diseases is complex, with substantial evidence pointing towards a neuroprotective function. nih.govmit.edu Loss-of-function mutations in the ANG gene are associated with an increased risk for Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD). oup.comnih.govneurodegenerationresearch.eu This suggests that reduced Angiogenin activity contributes to disease pathogenesis.
In preclinical models of ALS, the delivery of Angiogenin protein has been shown to protect motor neurons from stress-induced cell death, delay disease progression, and improve motor function in mice. neurodegenerationresearch.eufrontiersin.org Similarly, in cellular models of PD, exogenous Angiogenin protects dopaminergic neurons against neurotoxin-induced cell death. nih.govnih.govuab.edu Angiogenin expression is often downregulated in PD models, and its application can promote cell survival signaling pathways. nih.govuab.edu
While the majority of research indicates a protective role for Angiogenin, suggesting that its inhibition would be detrimental, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases. medchemexpress.com This line of research may be investigating specific pathological activities of Angiogenin that are distinct from its neuroprotective functions, or context-dependent effects where modulation, rather than complete inhibition, is beneficial.
Table 2: Research Findings on Angiogenin in Preclinical Neurodegenerative Disease Models
| Disease Model | Key Findings | Citations |
|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | Loss-of-function mutations in the ANG gene are linked to familial and sporadic ALS. | nih.govneurodegenerationresearch.eufrontiersin.orgaginganddisease.org |
| Wild-type Angiogenin protects motor neurons from hypoxia-induced cell death, a function lost in ALS-associated mutants. | aginganddisease.orgnih.gov | |
| Angiogenin delivery increases lifespan and improves motor performance in the SOD1 G93A mouse model of ALS. | neurodegenerationresearch.eufrontiersin.org | |
| Angiogenin is expressed in motor neurons and is required for their survival under stress. | frontiersin.org | |
| Parkinson's Disease (PD) | ANG gene variants have been identified in PD patients. | oup.comnih.gov |
| Angiogenin protein levels are dramatically reduced in a transgenic alpha-synuclein (B15492655) mouse model of PD. | nih.govuab.edu | |
| Exogenous Angiogenin protects dopamine-producing neuroblastoma cell lines against cell death induced by neurotoxins (MPP+ and rotenone). | nih.govnih.govnih.gov | |
| Angiogenin activates the pro-survival Akt signaling pathway in neuronal cells, though this is not always required for its protective effect. | nih.govuab.edunih.govplos.org |
Research in Inflammatory and Autoimmune Disease Preclinical Models
Angiogenin is involved in the inflammatory response and the innate immune system. oup.comnih.gov Its serum protein concentrations are known to increase during inflammation. nih.govnih.gov The function of Angiogenin in this context appears to be multifaceted. On one hand, Angiogenin is a key driver of angiogenesis, a process closely linked with chronic inflammation. ovid.com Pathological angiogenesis can facilitate the transport of inflammatory cells to inflamed tissues, providing them with oxygen and nutrients and thereby sustaining the inflammatory process. ovid.com From this perspective, inhibiting Angiogenin with a modulator like this compound could be a valid therapeutic strategy to curb chronic inflammation.
Conversely, some preclinical studies have revealed a direct anti-inflammatory role for Angiogenin. In a study using human corneal fibroblasts, Angiogenin was found to reduce the expression of pro-inflammatory molecules like interleukin-1 beta (IL-1β), IL-6, and IL-8, while increasing anti-inflammatory interleukins IL-4 and IL-10. nih.govnih.gov This effect was mediated through the inhibition of TBK1-mediated NF-κB nuclear translocation, a key pathway in inflammation. nih.govnih.gov These findings suggest that Angiogenin may play a role in modulating and resolving inflammation. nih.gov Therefore, preclinical research into this compound in these models aims to clarify whether inhibiting Angiogenin would be beneficial by blocking pathological angiogenesis or potentially harmful by removing a direct anti-inflammatory signal.
Exploration in Fibrotic Disease Preclinical Models
The investigation of this compound in preclinical models of fibrotic diseases is an emerging area. medchemexpress.com Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. The processes of chronic inflammation and angiogenesis are known to be key drivers in the development of fibrosis. Angiogenin's established roles in both of these processes suggest its potential involvement in fibrotic pathogenesis.
Preclinical research in this area would logically focus on the hypothesis that by inhibiting Angiogenin-driven angiogenesis, this compound could disrupt the supportive microenvironment required for fibrotic tissue to develop and be sustained. By reducing the formation of new blood vessels, such an inhibitor could limit the supply of oxygen, nutrients, and pro-fibrotic inflammatory cells to the affected tissue, thereby mitigating the fibrotic response.
Research on Heart and Vascular Diseases in Preclinical Settings
As a potent angiogenic factor, Angiogenin is fundamentally involved in vascular biology. oup.com While angiogenesis is essential for normal physiological processes, its dysregulation is implicated in cardiovascular diseases (CVD). ntu.edu.sgnih.gov Emerging evidence from clinical studies shows that plasma Angiogenin levels are significantly elevated in patients with various forms of CVD, including coronary artery disease, acute coronary syndrome, and heart failure. ntu.edu.sg Furthermore, higher Angiogenin levels have been shown to be predictive of adverse cardiovascular events in patients with acute coronary syndrome. ntu.edu.sg
These findings suggest that Angiogenin may be a biomarker and a mediator of pathological vascular processes. The therapeutic hypothesis for preclinical research on this compound in this setting is that by modulating the activity of Angiogenin, it may be possible to inhibit the pathological angiogenesis and vascular remodeling associated with certain cardiovascular conditions. Preclinical studies would aim to determine if inhibiting Angiogenin can prevent or reverse vascular dysfunction in models of heart and vascular disease.
Table 3: Association of Angiogenin with Cardiovascular Disease Markers
| Condition | Observation | Citations |
|---|---|---|
| General Cardiovascular Disease (CVD) | Plasma Angiogenin is suggested to be significantly higher in CVD. | ntu.edu.sg |
| Coronary Artery Disease | Plasma Angiogenin levels were elevated in patients with this condition. | ntu.edu.sg |
| Acute Coronary Syndrome (ACS) | Higher Angiogenin levels were predictive of short-term adverse events (cardiovascular death, recurrent ACS, etc.). | ntu.edu.sg |
| Heart Failure | Plasma Angiogenin levels are reported to be higher in patients with chronic heart failure. | ntu.edu.sg |
| Type 2 Diabetes | In patients with Type 2 Diabetes, higher plasma angiogenin was associated with an increased risk of Major Adverse Cardiovascular Events (MACE). | ntu.edu.sg |
Studies on Infectious Disease Research Models
Angiogenin's role in infectious diseases is another area of active investigation, revealing a dual functionality. On one side, Angiogenin possesses antimicrobial and antiviral properties. nih.govfrontiersin.org It is considered part of the innate immune system and has been identified as an endogenous antimicrobial protein with direct activity against virulent Mycobacterium tuberculosis. frontiersin.org It has also been shown to suppress the replication of certain viruses, such as HIV. nih.govmdpi.com
On the other side, some pathogens appear to exploit Angiogenin to enhance their own replication. For example, studies have shown that Angiogenin levels are enhanced during Dengue virus (DENV) infection and that this increase correlates with increased viral replication. mdpi.comtandfonline.com In such cases, the host's Angiogenin response may be co-opted by the pathogen.
This duality makes the study of Angiogenin modulators like this compound particularly relevant. Preclinical research in infectious disease models focuses on determining the specific role of Angiogenin in the context of a particular pathogen. For infections where Angiogenin is exploited by the pathogen, an inhibitor like this compound could represent a novel host-directed therapeutic strategy to limit pathogen replication. tandfonline.com
Future Directions in Angiogenin 108 122 Tfa Academic Research
Elucidating Novel Molecular Targets and Undiscovered Signaling Pathways
While the primary known function of Angiogenin (B13778026) (108-122) TFA is the inhibition of Angiogenin's enzymatic activity, the full spectrum of its molecular interactions remains an open area for investigation. Future research will likely focus on identifying novel binding partners and uncovering previously unknown signaling pathways modulated by this peptide.
Angiogenin, the parent protein, is known to interact with a variety of molecules to exert its effects, including actin and a putative 170-kDa cell surface receptor. wikipedia.orgnih.govnih.gov It also influences key cellular signaling cascades such as the extracellular signal-related kinase 1/2 (ERK1/2) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. wikipedia.orgfrontiersin.org A primary avenue of future research will be to determine whether Angiogenin (108-122) TFA directly interacts with these known partners of Angiogenin or if it possesses its own unique set of molecular targets.
High-throughput screening techniques, such as yeast two-hybrid screens and affinity purification-mass spectrometry, will be instrumental in identifying novel interacting proteins. Furthermore, sophisticated phosphoproteomic and metabolomic analyses of cells treated with this compound could reveal its impact on a broader range of signaling networks. A key question to be addressed is whether the peptide's effects are solely due to the allosteric inhibition of Angiogenin or if it has independent biological activity.
Table 1: Known and Potential Molecular Interactions for this compound Research
| Interacting Molecule | Interaction with Angiogenin (Parent Protein) | Potential Interaction with this compound | Research Focus |
|---|---|---|---|
| Angiogenin | N/A | Direct binding and inhibition of ribonucleolytic activity | Characterize the precise binding site and inhibitory mechanism. |
| Actin | Binds to cell surface actin, initiating pro-angiogenic cascades. wikipedia.org | May interfere with Angiogenin-actin binding. | Investigate competitive binding and downstream functional consequences. |
| 170-kDa Receptor | Putative receptor for Angiogenin-mediated signaling. nih.gov | Could potentially block Angiogenin from binding to its receptor. | Elucidate the identity of this receptor and the peptide's effect on its activation. |
Advanced Structural Biology Approaches for Detailed Peptide-Protein Interaction Analysis
A fundamental understanding of how this compound functions at a molecular level requires detailed structural information. While the crystal structure of the full-length Angiogenin protein is known, the precise binding site and conformational changes induced by the (108-122) peptide are yet to be determined. frontiersin.orgresearchgate.net
Future research will heavily rely on advanced structural biology techniques to elucidate the three-dimensional structure of the Angiogenin-(108-122) peptide complex. X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be pivotal in providing high-resolution snapshots of this interaction. These studies will reveal the specific amino acid residues involved in the binding interface and the structural rearrangements that lead to the inhibition of Angiogenin's ribonucleolytic activity.
In addition to static structural data, techniques such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide dynamic insights into the peptide-protein interaction in solution. Computational modeling and molecular dynamics simulations will also play a crucial role in predicting binding affinities and guiding the rational design of more potent and specific peptide-based inhibitors.
Development of Refined In Vitro and In Vivo Research Models for Mechanistic Dissection
To comprehensively dissect the biological effects of this compound, the development and refinement of sophisticated research models are essential. While general models for studying angiogenesis exist, future efforts will focus on creating more specific and relevant systems to probe the peptide's mechanism of action.
In the realm of in vitro studies, the progression from simple 2D cell cultures to more complex 3D multicellular systems will be critical. nih.govbmrat.orgresearchgate.net The use of organ-on-a-chip technology and 3D bioprinting can create microenvironments that more closely mimic the physiological and pathological conditions in which Angiogenin plays a role. bmrat.orgnih.gov For instance, co-culture models of endothelial cells with tumor cells or neurons can be used to study the peptide's effects on angiogenesis in the context of cancer or its neuroprotective potential.
For in vivo investigations, while classic models like the chick chorioallantoic membrane (CAM) assay provide a rapid assessment of angiogenic activity, more advanced animal models will be necessary. nih.gov The use of transgenic mice with fluorescently labeled vasculature can allow for real-time imaging of the peptide's effects on blood vessel formation and remodeling. Furthermore, the development of patient-derived xenograft (PDX) models in mice will be invaluable for assessing the peptide's efficacy in a more clinically relevant setting.
Table 2: Existing and Future Research Models for this compound Studies
| Model Type | Existing Examples for Angiogenesis Research | Future Refinements for this compound |
|---|---|---|
| In Vitro | 2D Endothelial cell proliferation and migration assays. bmrat.org | 3D co-culture spheroids (e.g., endothelial cells and cancer cells). |
| Matrigel tube formation assay. researchgate.net | Microfluidic "angiogenesis-on-a-chip" models. | |
| Ex Vivo | Aortic ring assay. | Patient-derived tissue explants. |
| In Vivo | Chick Chorioallantoic Membrane (CAM) assay. nih.gov | Zebrafish models for high-throughput screening. |
Translational Research Prospects for Modulating Angiogenin Function in Disease Pathogenesis (excluding human clinical applications)
The inhibitory effect of this compound on its parent protein suggests significant therapeutic potential across a range of diseases characterized by aberrant angiogenesis or neuronal dysfunction. medchemexpress.comglpbio.com Future translational research, stopping short of human clinical trials, will focus on validating this potential in preclinical disease models.
In oncology, researchers will likely investigate the efficacy of this compound in various animal models of cancer. qyaobio.com These studies will aim to determine if the peptide can inhibit tumor growth and metastasis by blocking Angiogenin-driven angiogenesis. The development of peptide-drug conjugates, where this compound is linked to a cytotoxic agent, could also be explored as a strategy to specifically target tumors.
In the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), where loss-of-function mutations in the Angiogenin gene have been identified, the role of the (108-122) peptide is more complex. nih.gov While the peptide is inhibitory, it could be used as a tool to probe the specific functions of Angiogenin in neuronal health and disease. Research in animal models of ALS could help to clarify the precise role of Angiogenin's ribonucleolytic activity in motor neuron survival.
Furthermore, the potential of this peptide in other angiogenesis-related pathologies, such as diabetic retinopathy and rheumatoid arthritis, will be a fertile ground for future translational studies. These preclinical investigations will be crucial in providing the foundational data necessary for any future consideration of this compound in a clinical setting.
Q & A
Basic: How should Angiogenin (108-122) TFA be stored and reconstituted to ensure stability and activity?
Answer:
- Storage: Lyophilized this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis. Solutions prepared in PBS or sterile buffers should be aliquoted to avoid repeated freeze-thaw cycles, which degrade peptide integrity .
- Reconstitution: To enhance solubility, dissolve the peptide in ≥50 mg/mL (26.39 mM) of ultrapure water or PBS. If solubility issues persist, heat the sample to 37°C for 10 minutes followed by brief sonication in a water bath .
- Validation: Post-reconstitution, verify peptide integrity using HPLC (purity >98%) and mass spectrometry (expected molecular weight: 1895 Da) .
Basic: What experimental assays are suitable for evaluating this compound’s ribonucleolytic inhibition?
Answer:
- Ribonuclease Activity Assay: Use a fluorometric RNase activity assay with yeast tRNA as a substrate. Monitor cleavage rates under physiological pH (7.4) and temperature (37°C). Include controls with bovine pancreatic RNase A to benchmark inhibition efficacy .
- Cell-Free Translation Systems: Assess functional inhibition in rabbit reticulocyte lysate (RRL) by measuring suppression of nanoluciferase mRNA translation. A 90% inhibition at 90 nM this compound has been reported .
- Data Interpretation: Normalize results to vehicle controls and validate using SDS-PAGE/Western blotting to confirm angiogenin-ribosome co-sedimentation .
Advanced: How can structural insights from cryo-EM elucidate this compound’s interaction with ribosomal RNA?
Answer:
- Sample Preparation: Formulate 80S ribosome-angiogenin complexes in vitro using purified ribosomes and angiogenin mutants (e.g., H13A, K54E) to study binding specificity. Use negative-stain EM for initial screening .
- Cryo-EM Workflow:
- Grid Preparation: Apply complexes to cryo-EM grids coated with ultrathin carbon.
- Data Collection: Image at 300 kV with a K3 direct electron detector, targeting a defocus range of −1.0 to −2.5 µm.
- Processing: Use RELION or cryoSPARC for 3D reconstruction. Focus on interactions between angiogenin and ribosomal H69 (28S rRNA) or h44 (18S rRNA) .
- Validation: Compare mutant (H13A) and wild-type angiogenin binding using ribosome pelleting assays and tRNA cleavage kinetics .
Advanced: How do mutations like H13A or K54E affect this compound’s functional and structural properties?
Answer:
- H13A Mutation:
- K54E Mutation:
- Methodological Note: Use molecular dynamics (MD) simulations to predict mutation effects on angiogenin’s folding and solvent accessibility .
Advanced: How should researchers resolve contradictions in reported purity and bioactivity data for this compound?
Answer:
- Source Verification: Cross-check vendor-reported purity (e.g., 98.70% vs. 99.43% ) using analytical HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile).
- Bioactivity Reconciliation:
- Data Transparency: Publish raw datasets (e.g., cryo-EM maps, SDS-PAGE gels) in repositories like EMDB or PRIDE to enable independent validation .
Basic: What controls are essential when studying this compound in neurodegenerative disease models?
Answer:
- Negative Controls:
- Positive Controls:
- Ethical Controls: Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and human iPSC-derived neuronal models .
Advanced: How can computational modeling complement experimental studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
